molecular formula C7H4F2N2O B063294 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 176244-21-6

5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B063294
CAS No.: 176244-21-6
M. Wt: 170.12 g/mol
InChI Key: FNIZLMLIRWCFRX-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated benzimidazole derivative. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the fluorination of benzimidazole precursors. One common method is the reaction of 5,6-difluoro-1H-benzo[d]imidazole with an appropriate oxidizing agent to introduce the carbonyl group at the 2-position. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the fluorinated positions .

Scientific Research Applications

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both fluorine atoms and the carbonyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5,6-difluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIZLMLIRWCFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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